

# Technical Guide: Mass Spectrometry

## Fragmentation Pattern of 2-Bromo-1-octene

**Author:** BenchChem Technical Support Team. **Date:** February 2026

### Compound of Interest

Compound Name: 2-Bromo-1-octene

CAS No.: 13249-60-0

Cat. No.: B081390

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## Executive Summary

This technical guide details the electron ionization (EI) mass spectral behavior of **2-bromo-1-octene**, a vinyl halide intermediate frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi).

Correct identification of this molecule relies on detecting the characteristic isotopic "twin towers" of the molecular ion (

) and the subsequent cleavage of the

bond. Unlike alkyl bromides, which often undergo dehydrohalogenation (loss of HBr), **2-bromo-1-octene** predominantly exhibits direct halogen radical loss due to the specific bond dissociation energy of the vinylic system, followed by a hydrocarbon decay series typical of the resulting octenyl cation.

## Molecular Profile & Isotopic Signature[1][2]

Before analyzing fragmentation, the operator must verify the molecular ion cluster. Bromine's natural isotopologues—

(50.69%) and

(49.31%)—create a distinct 1:1 intensity ratio in the molecular ion.

Parameter	Specification
IUPAC Name	2-Bromooct-1-ene
CAS Registry	2298-13-7
Formula	
Nominal Mass	190 amu ( ) / 192 amu ( )
Base Peak (Predicted)	m/z 41 or 55 (Hydrocarbon fragments)
Diagnostic Ion	m/z 111 ( )

## The M+ Cluster (m/z 190/192)

In the 70 eV EI spectrum, the molecular ion is visible but often of low-to-moderate intensity due to the lability of the halide.

- m/z 190: Contains  
.
- m/z 192: Contains  
.
- Intensity Ratio: ~1:1 (The "Twin Tower" effect).
- Validation: If the M+ peak is singular (no M+2), the compound is not a monobrominated species.

## Mechanistic Fragmentation Pathways

The fragmentation of **2-bromo-1-octene** is governed by two competing factors: the strength of the vinylic C-Br bond and the stability of the resulting allylic/alkenyl carbocations.

## Pathway A: Vinylic Cleavage (Primary Diagnostic)

Unlike alkyl halides, where ionization often triggers loss of HBr (M-80/82), vinyl halides under EI conditions favor the homolytic cleavage of the C-Br bond.

- Ionization:
- Radical Loss: The molecular ion ejects a bromine radical ( ).
- Resulting Ion (m/z 111): This generates the octenyl cation at m/z 111. This peak is crucial for confirming the carbon skeleton length ( ).

## Pathway B: Hydrocarbon Chain Decay (Low Mass Region)

Once the bromine is lost, the remaining

ion (m/z 111) possesses excess internal energy and fragments similarly to an alkene.

- m/z 69 ( ): Loss of propene ( , 42 u) from the octenyl cation.
- m/z 55 ( ): A dominant fragment in terminal alkenes, corresponding to the butenyl cation.
- m/z 41 ( ): The Allyl Cation. This is often the Base Peak (100% relative abundance) in the spectra of long-chain alkenes and haloalkenes due to resonance stabilization.

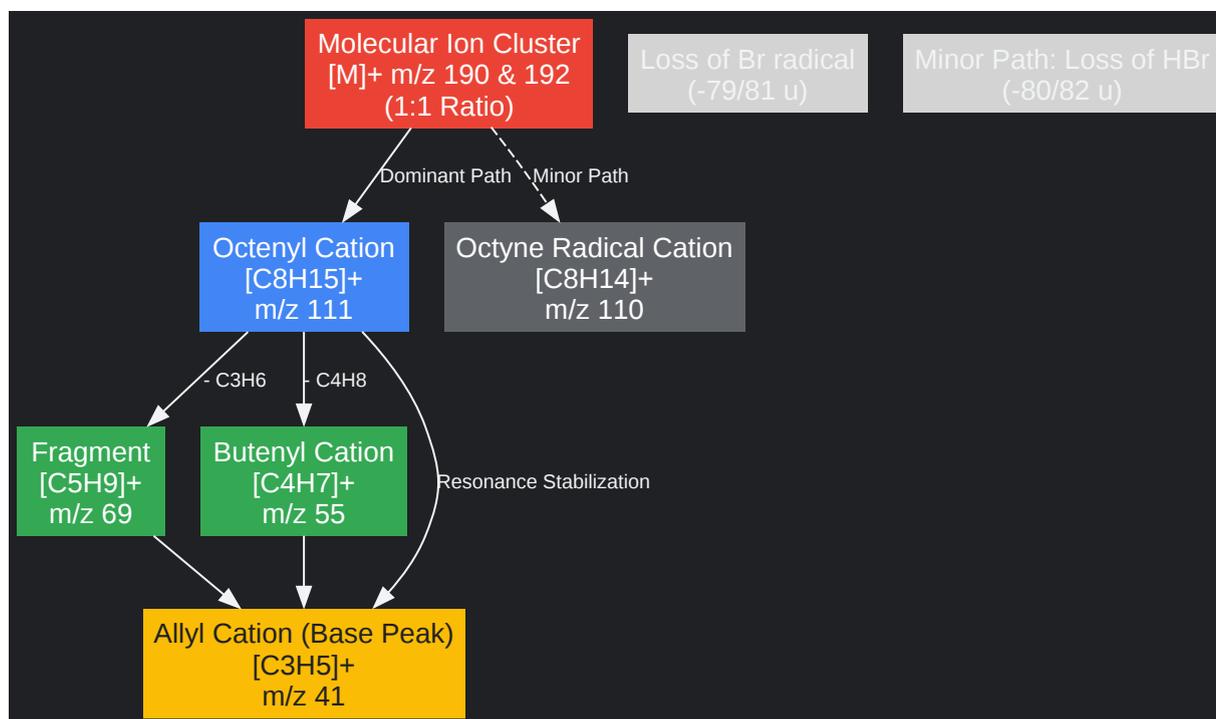
## Pathway C: Minor Dehydrohalogenation

A minor pathway may involve the loss of HBr to form an octyne radical cation (

) at  $m/z$  110. However, this is less favorable in **2-bromo-1-octene** compared to 8-bromo-1-octene (primary alkyl bromide), making the ratio of  $m/z$  111 to  $m/z$  110 a useful isomer differentiator.

## Visualization of Fragmentation Logic

The following diagram maps the causal relationships between the molecular ion and its daughter fragments.



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Caption: Mechanistic flow of **2-bromo-1-octene** fragmentation under 70 eV Electron Ionization.

## Experimental Validation Protocol

To reproduce these results and ensure data integrity, follow this GC-MS method. This protocol is designed to prevent thermal degradation of the vinyl halide prior to ionization.

## Instrument Configuration

- System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.
- Ionization: Electron Impact (EI) at 70 eV.
- Source Temp:  
  
(Do not exceed  
  
to minimize pyrolysis).
- Transfer Line:  
  
.

## Chromatographic Method

Parameter	Setting	Rationale
Column	DB-5MS (30m x 0.25mm x 0.25µm)	Standard non-polar phase for halogenated hydrocarbons.
Carrier Gas	Helium @ 1.0 mL/min (Constant Flow)	Maintains resolution across the ramp.
Inlet Temp		Critical: Keep lower than standard ( ) to prevent dehydrohalogenation in the liner.
Injection	Split (20:1)	Prevents detector saturation from the base peak (m/z 41).
Oven Program	(hold 2 min)	Low initial temp focuses the volatile octene derivative.

## Data Interpretation Checklist

- Check Background: Ensure no m/z 79/81 background from previous runs (memory effect).
- Verify M+: Zoom in on m/z 190-195. Confirm the doublet.
- Confirm m/z 111: If m/z 111 is absent and m/z 113/115 is present, the chain is saturated (bromo-octane), not bromo-octene.
- Assess Purity: Look for m/z 112 (Octene) which indicates debromination (impurity).

## Diagnostic Applications

Why is this pattern significant in drug development and synthesis?

- Cross-Coupling Monitoring: In Suzuki couplings, the disappearance of the m/z 190/192 cluster and the appearance of the coupled product's molecular ion confirms the oxidative addition step.
- Regioisomer Differentiation:
  - 1-Bromo-1-octene: Shows a similar M+, but the fragmentation often yields a stronger or  
  
due to the internal double bond stability.
  - 8-Bromo-1-octene: A primary alkyl bromide. It will show a characteristic hydrocarbon series plus a  
  
fragment at m/z 93/95, which is absent in the **2-bromo-1-octene** spectrum.

## References

- National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Octene (Homolog Reference). NIST Chemistry WebBook, SRD 69. [\[Link\]](#)
- National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Bromo-1-propene (Homolog Reference). NIST Chemistry WebBook, SRD 69. [\[Link\]](#)

- PubChem.**2-Bromo-1-octene** Compound Summary (CID 12389616).[1] National Center for Biotechnology Information. [[Link](#)]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

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## Sources

- [1. 2-Bromo-1-octene | C8H15Br | CID 12389616 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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